1-Chloro-1-(prop-1-yn-1-yl)cyclohexane
Description
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is a halogenated cyclohexane derivative featuring a chlorine atom and a propargyl (prop-1-yn-1-yl) group attached to the same carbon atom of the cyclohexane ring. For example, cyclohexane derivatives with alkyne groups, such as 2-(3-methoxyallyl)phenylprop-1-yn-1-ylpyrene (), demonstrate applications in gold-catalyzed reactions, suggesting similar utility for the target compound .
Properties
CAS No. |
60820-36-2 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
1-chloro-1-prop-1-ynylcyclohexane |
InChI |
InChI=1S/C9H13Cl/c1-2-6-9(10)7-4-3-5-8-9/h3-5,7-8H2,1H3 |
InChI Key |
VENOCDIKVIWVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(CCCCC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane typically involves the chlorination of 1-(prop-1-yn-1-yl)cyclohexane. This can be achieved through the reaction of cyclohexane with propyne in the presence of a catalyst, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The propynyl group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 1-(prop-1-yn-1-yl)cyclohexanol.
Addition: 1-Bromo-1-(prop-1-yn-1-yl)cyclohexane.
Oxidation: 1-(prop-1-yn-1-yl)cyclohexanone or 1-(prop-1-yn-1-yl)cyclohexanoic acid.
Scientific Research Applications
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane involves its interaction with various molecular targets. The chlorine atom and propynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The propargyl group in the target compound increases molecular weight and steric bulk compared to simpler derivatives like chlorocyclohexane.
- Ethynyl-substituted analogs (e.g., 1-chloro-1-ethynylcyclohexane) exhibit lower molecular weights due to the absence of a methylene (–CH₂–) spacer in the alkyne group .
Nucleophilic Substitution
The chlorine atom in chloro-cyclohexane derivatives facilitates nucleophilic substitution reactions. For example, sodium borohydride reduction in acidic media has been used to synthesize nitramine derivatives from 1-chloro-1-(α-nitriminoethyl)cyclohexane (). The propargyl group in the target compound may sterically hinder such reactions compared to methyl or ethynyl substituents .
Alkyne Reactivity
The propargyl group enables participation in Sonogashira coupling, cycloaddition, and catalytic transformations.
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